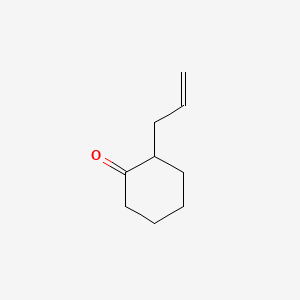

2-Allylcyclohexanone

Description

Properties

IUPAC Name |

2-prop-2-enylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O/c1-2-5-8-6-3-4-7-9(8)10/h2,8H,1,3-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPGHEUSRLZSXAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CCCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90883283 | |

| Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-66-6 | |

| Record name | 2-Allylcyclohexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Allylcyclohexanone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexanone, 2-(2-propen-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90883283 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-allylcyclohexan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.139 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Allylcyclohexanone: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylcyclohexanone is a versatile organic compound characterized by a cyclohexanone ring substituted with an allyl group at the alpha-position. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis, and reactivity. Its utility as a key intermediate in the synthesis of more complex molecules, particularly in the flavor, fragrance, and pharmaceutical industries, is also highlighted. Detailed experimental protocols for its synthesis are provided, along with a summary of its key quantitative data.

Chemical Structure and Identification

This compound is a cyclic ketone with the molecular formula C₉H₁₄O. The structure consists of a six-membered carbon ring containing a carbonyl functional group, with an allyl group (-CH₂CH=CH₂) attached to the adjacent carbon atom (C2).

Systematic IUPAC Name: 2-(prop-2-en-1-yl)cyclohexan-1-one[1]

Common Synonyms: 2-(2-Propenyl)cyclohexanone, 2-Allylcyclohexan-1-one[1][2][3]

Key Identifiers:

-

CAS Number: 94-66-6[4]

Physicochemical Properties

This compound is a clear, colorless to pale yellow liquid with a distinct, often described as sweet and floral, odor.[2][4] It is soluble in common organic solvents like ethanol and acetone but has limited solubility in water.[4]

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Clear, colorless to pale yellow liquid | [4] |

| Boiling Point | 195-197 °C (at 760 mmHg) | [4] |

| 94 °C (at 23 mmHg) | [6][8] | |

| 86-88 °C (at 15 mmHg) | [4] | |

| Density | 0.927 g/mL at 25 °C | [6][8] |

| ~0.94 g/mL | [4] | |

| Refractive Index (n²⁰/D) | 1.469 | [6][8] |

| Solubility | Soluble in organic solvents, insoluble in water | [4] |

| Flash Point | 113 °C (closed cup) | [6] |

Spectroscopic Data

The structure of this compound can be confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide detailed information about the carbon-hydrogen framework.

Table 2: NMR Spectroscopic Data for this compound (CDCl₃)

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ) ppm | Chemical Shift (δ) ppm |

| 5.76 (dddd, J = 17.0, 10.2, 8.0, 6.5 Hz, 1H, -CH=CH₂) | 212.5 (C=O) |

| 4.96-5.05 (m, 2H, -CH=CH₂) | 136.5 (-CH=CH₂) |

| 2.40-2.50 (m, 1H) | 116.2 (-CH=CH₂) |

| 2.22-2.39 (m, 3H) | 50.2 (C2) |

| 1.98-2.11 (m, 2H) | 42.0 |

| 1.63-1.80 (m, 4H) | 33.7 |

| 33.4 | |

| 27.9 | |

| 24.9 | |

| Data sourced from Organic Syntheses Procedure.[9] |

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for its functional groups. A strong absorption band is observed in the region of 1715 cm⁻¹, which is typical for the C=O stretching vibration of a saturated six-membered ring ketone.[10] Bands corresponding to the C=C stretching of the allyl group are expected around 1640 cm⁻¹, and the vinylic C-H stretching vibrations are typically observed just above 3000 cm⁻¹.

Mass Spectrometry (MS)

In the mass spectrum of this compound, the molecular ion peak [M]⁺ is observed at m/z = 138. Common fragmentation patterns for cyclic ketones include α-cleavage and McLafferty rearrangement, which would lead to characteristic fragment ions.[10]

Reactivity and Synthesis

This compound is a valuable synthetic intermediate due to the reactivity of its three main components: the ketone carbonyl group, the enolizable α-protons, and the allylic double bond. It can undergo a variety of chemical transformations, including:

-

Reduction of the ketone to a secondary alcohol.

-

Oxidation reactions.[11]

-

Substitution at the α-carbon.

-

Addition reactions at the double bond of the allyl group.

It serves as a precursor for the synthesis of various organic compounds, such as bicyclo[3.3.1]non-2-en-9-one and R-(-)-epilachnene, a defensive substance from the Mexican bean beetle.[12]

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below are detailed protocols adapted from Organic Syntheses.

Synthesis via Alkylation of Cyclohexanone Enolate

This method involves the generation of the cyclohexanone enolate followed by alkylation with an allyl halide.

Workflow Diagram:

Caption: Synthetic workflow for this compound via enolate alkylation.

Methodology:

-

Enolate Formation: In a flask equipped with a stirrer and a condenser, sodium amide is prepared by adding metallic sodium to liquid ammonia with a catalytic amount of ferric nitrate.[2] After the formation of sodium amide is complete, a solution of cyclohexanone in dry ether is added dropwise to form the sodium enolate.[2]

-

Alkylation: The suspension of the sodium enolate is then treated with allyl bromide, added at a rate to maintain a gentle reflux. The reaction mixture is stirred for several hours.[2]

-

Workup and Isolation: After the reaction is complete, the mixture is cooled, and water is carefully added to dissolve the sodium bromide formed. The ether layer is separated, and the aqueous layer is extracted with additional ether.[2]

-

Purification: The combined ether extracts are washed with a saturated sodium chloride solution and dried over anhydrous sodium sulfate. The ether is removed by distillation, and the crude product is purified by fractional distillation under reduced pressure to yield pure this compound (b.p. 90–92°/17 mm).[2]

Synthesis via Claisen Rearrangement of Cyclohexanone Diallyl Acetal

This procedure involves the acid-catalyzed rearrangement of a diallyl acetal.

Methodology:

-

Reaction Setup: A solution of cyclohexanone diallyl acetal, toluene, and a catalytic amount of p-toluenesulfonic acid is prepared in a distillation apparatus equipped with a fractionating column.[4]

-

Rearrangement and Distillation: The mixture is heated, causing the Claisen rearrangement to occur. An azeotrope of toluene and allyl alcohol is distilled off at 91–92°C.[4]

-

Workup: The residue in the distillation flask is cooled and washed with an aqueous potassium carbonate solution to neutralize the acid catalyst. The organic layer is then dried using anhydrous magnesium sulfate.[4]

-

Purification: The majority of the toluene is removed by distillation at reduced pressure (100 mmHg). The final product, this compound, is then purified by vacuum distillation (b.p. 86–88°/15 mm), yielding 85–91% of the pure compound.[4]

Safety and Handling

This compound is a combustible liquid and is harmful if swallowed, in contact with skin, or if inhaled.[3][4][6][13] It causes skin and serious eye irritation and may cause respiratory irritation.[3][4][6]

GHS Hazard Statements: H302, H312, H315, H319, H332, H335[3][4][6]

Precautionary Measures:

-

Handle in a well-ventilated area, preferably in a fume hood.[4][13]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[6][13]

-

Keep away from heat, sparks, open flames, and other ignition sources.[13][14]

-

Store in a cool, dry, and well-ventilated place in a tightly sealed container.[4][13]

Applications

The primary applications of this compound are in chemical synthesis and the fragrance industry.

-

Synthetic Intermediate: It is a valuable building block for constructing more complex molecular architectures. Its bifunctional nature (ketone and alkene) allows for a wide range of subsequent chemical modifications.

-

Flavor and Fragrance: It is used in the formulation of certain fragrances and flavors, contributing a specific sweet, floral, or fruity note.[4]

Conclusion

This compound is a fundamentally important ketone in organic synthesis, offering multiple sites for chemical modification. Its well-defined chemical and physical properties, along with established synthetic routes, make it a readily accessible and versatile tool for researchers in both academic and industrial settings. A thorough understanding of its spectroscopic characteristics is crucial for reaction monitoring and product characterization, while strict adherence to safety protocols is necessary for its handling.

References

- 1. Cyclohexanone, 2-(2-propen-1-yl)- | C9H14O | CID 78944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. spectrabase.com [spectrabase.com]

- 8. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 12. rsc.org [rsc.org]

- 13. ucl.ac.uk [ucl.ac.uk]

- 14. Cyclohexanone, 2-acetyl- [webbook.nist.gov]

2-Allylcyclohexanone CAS number and physical constants

A comprehensive technical overview of 2-Allylcyclohexanone, intended for researchers, scientists, and professionals in drug development, is detailed below. This guide focuses on the compound's Chemical Abstracts Service (CAS) number and its fundamental physical properties.

Compound Identification

Physicochemical Properties

This compound is an organic compound featuring a cyclohexanone ring substituted with an allyl group.[1] It is typically a colorless to pale yellow liquid and is soluble in organic solvents with limited solubility in water.[1] The key physical constants of this compound are summarized in the table below.

| Physical Constant | Value |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol [2] |

| Boiling Point | 94 °C at 23 mmHg |

| Density | 0.931 g/mL at 25 °C |

| Refractive Index | n20/D 1.469 |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Experimental Protocols

The determination of the physical constants listed above is achieved through established experimental methodologies:

-

Boiling Point: The boiling point is determined by distillation. The temperature at which the liquid and vapor phases are in equilibrium at a given pressure is recorded. For substances like this compound, which may decompose at atmospheric pressure, vacuum distillation (as indicated by the pressure in mmHg) is employed to lower the boiling temperature.

-

Density: Density is typically measured using a pycnometer or a digital density meter. These instruments allow for the precise measurement of the mass of a known volume of the liquid at a specified temperature.

-

Refractive Index: The refractive index is measured using a refractometer. This instrument measures the angle at which light is bent as it passes through the liquid, which is a characteristic property of the substance. The measurement is standardized to the D-line of the sodium spectrum and a specific temperature (20°C).

-

Flash Point: The flash point is determined using a closed-cup apparatus, such as a Pensky-Martens or Cleveland open-cup tester. The liquid is heated at a controlled rate, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors of the liquid will ignite.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the chemical entity to its empirical characterization through the determination of its physical constants.

Caption: Logical workflow for the physical characterization of this compound.

References

Synthesis of 2-Allylcyclohexanone from cyclohexanone

An In-depth Technical Guide to the Synthesis of 2-Allylcyclohexanone from Cyclohexanone

Introduction

This compound is a key synthetic intermediate in organic chemistry, utilized in the construction of more complex molecular architectures, including natural products and pharmacologically active compounds. Its synthesis from the readily available starting material, cyclohexanone, is a fundamental transformation that illustrates important principles of carbonyl chemistry, particularly the formation and alkylation of enolates and their equivalents. This technical guide provides a detailed overview of the primary methods for synthesizing this compound, aimed at researchers, scientists, and professionals in drug development. The guide covers direct enolate alkylation, the Stork enamine synthesis, and modern catalytic asymmetric approaches, presenting detailed experimental protocols, quantitative data, and process visualizations.

Core Synthetic Strategies

The synthesis of this compound from cyclohexanone is primarily achieved by forming a nucleophilic α-carbon on the cyclohexanone ring, which then attacks an allylic electrophile, such as allyl bromide. The main strategies differ in how the nucleophilic intermediate is generated and controlled.

-

Direct Enolate Alkylation : This classic method involves the deprotonation of cyclohexanone with a strong base to form a cyclohexanone enolate, which is then alkylated.[1]

-

Stork Enamine Alkylation : A milder alternative that uses an enamine, formed from cyclohexanone and a secondary amine, as the nucleophile.[2][3]

-

Palladium-Catalyzed Asymmetric Allylic Alkylation : An advanced method for achieving enantioselective synthesis of chiral this compound by using a palladium catalyst and a chiral ligand.[4][5]

Method 1: Direct Enolate Alkylation via Sodium Amide

This method relies on the formation of the sodium enolate of cyclohexanone using sodium amide in liquid ammonia, followed by alkylation with allyl bromide. It is a robust and high-yielding procedure.[6]

Reaction Scheme

Cyclohexanone is deprotonated by sodium amide to form the sodium enolate. The enolate then acts as a nucleophile, attacking allyl bromide in an SN2 reaction to form this compound.

Experimental Protocol

This protocol is adapted from Organic Syntheses, Coll. Vol. 4, p.21 (1963); Vol. 34, p.3 (1954).[6]

-

Apparatus Setup : A 5-liter three-necked flask is equipped with a mercury-sealed stirrer, a gas inlet tube, and a dropping funnel. The flask is placed in a Dewar flask for cooling.

-

Sodium Amide Preparation : Liquid ammonia (2.5 L) is condensed into the flask. A small piece of sodium is added, followed by approximately 0.5 g of ferric nitrate hydrate to catalyze the formation of sodium amide. Then, 103.5 g (4.5 g. atoms) of clean sodium is added in small pieces over 30-90 minutes until the blue color disappears, indicating the complete formation of sodium amide.

-

Enolate Formation : A solution of 441 g (4.5 moles) of redistilled cyclohexanone in 450 ml of dry ether is added to the sodium amide suspension over 30 minutes with vigorous stirring.

-

Alkylation : Following the cyclohexanone addition, 545 g (4.5 moles) of allyl bromide is added dropwise over 2-3 hours. The reaction is stirred for an additional 3-4 hours.

-

Work-up : The liquid ammonia is allowed to evaporate overnight. The flask is then cooled in an ice bath, and water is added to dissolve the sodium bromide. The ether layer is separated, and the aqueous phase is extracted five times with 100-ml portions of ether.

-

Purification : The combined ether extracts are washed with saturated sodium chloride solution and dried over anhydrous sodium sulfate. The ether is removed by distillation. The residue is fractionated under reduced pressure through a 4-ft. heated column.[6]

Experimental Workflow

Caption: Workflow diagram for the synthesis of this compound via direct enolate alkylation.

Method 2: Stork Enamine Alkylation

The Stork enamine synthesis is a milder method for the α-alkylation of ketones.[2] Cyclohexanone is first converted to a more nucleophilic enamine intermediate by reacting it with a secondary amine, such as pyrrolidine. The enamine is then alkylated, and subsequent hydrolysis regenerates the ketone functionality.[3][7]

Reaction Scheme

The synthesis involves three key steps: (1) formation of the enamine from cyclohexanone and pyrrolidine, (2) SN2 alkylation of the enamine with allyl bromide to form an iminium salt, and (3) hydrolysis of the iminium salt to yield this compound.[3]

Experimental Protocol

This is a generalized protocol based on the principles of the Stork enamine synthesis.[8][9]

-

Enamine Formation : In a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, combine 1.0 equivalent of cyclohexanone, 1.2 equivalents of pyrrolidine, and a catalytic amount of p-toluenesulfonic acid in a suitable solvent like toluene. Heat the mixture to reflux, azeotropically removing the water formed during the reaction. Monitor the reaction until no more water is collected.

-

Alkylation : Cool the reaction mixture to room temperature. Add 1.1 equivalents of allyl bromide to the solution containing the formed enamine. Stir the mixture at room temperature or with gentle heating until the alkylation is complete (this can be monitored by TLC or GC).

-

Hydrolysis : Add water to the reaction mixture and heat at reflux for 30-60 minutes to hydrolyze the intermediate iminium salt.

-

Work-up and Purification : Cool the mixture and transfer it to a separatory funnel. Wash the organic layer successively with dilute HCl and water. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Reaction Pathway

References

- 1. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 2. Stork Enamine Synthesis - Chemistry Steps [chemistrysteps.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. ftp.orgsyn.org [ftp.orgsyn.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chemistry-online.com [chemistry-online.com]

- 9. scribd.com [scribd.com]

Spectroscopic Profile of 2-Allylcyclohexanone: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2-Allylcyclohexanone, a key intermediate in organic synthesis. The document is tailored for researchers, scientists, and professionals in drug development, offering a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Introduction

This compound (C₉H₁₄O, Mol. Wt.: 138.21 g/mol ) is a versatile building block in the synthesis of various complex organic molecules. Its chemical structure, featuring a cyclohexanone ring substituted with an allyl group at the α-position, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral characteristics is crucial for reaction monitoring, quality control, and structural elucidation in synthetic chemistry.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format, facilitating easy reference and comparison.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups. The data presented in Table 1 highlights the key vibrational frequencies.

Table 1: Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3076 | Medium | =C-H stretch (alkene) |

| ~2935 | Strong | C-H stretch (alkane) |

| ~2861 | Strong | C-H stretch (alkane) |

| ~1711 | Strong | C=O stretch (ketone) |

| ~1641 | Medium | C=C stretch (alkene) |

| ~1448 | Medium | CH₂ scissoring |

| ~996 | Medium | =C-H bend (alkene) |

| ~912 | Medium | =C-H bend (alkene) |

The strong absorption at approximately 1711 cm⁻¹ is indicative of the carbonyl group of a six-membered cyclic ketone. The bands around 3076 cm⁻¹ and 1641 cm⁻¹ confirm the presence of the allyl group's C=C double bond and its associated vinylic C-H bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, publicly available high-resolution ¹H and ¹³C NMR data for this compound is limited. However, based on its structure and established principles of NMR spectroscopy, the expected chemical shifts and multiplicities can be predicted as outlined in Tables 2 and 3.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| Allyl CH= | 5.6 - 5.9 | ddt |

| Allyl =CH₂ | 4.9 - 5.1 | m |

| Cyclohexanone α-CH | 2.2 - 2.6 | m |

| Allyl -CH₂- | 2.0 - 2.4 | m |

| Cyclohexanone ring -CH₂- | 1.5 - 2.1 | m |

The protons of the allyl group are expected to appear in the downfield region typical for vinylic protons (δ 4.9-5.9 ppm). The protons on the cyclohexanone ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~211 |

| Allyl -CH= | ~135 |

| Allyl =CH₂ | ~117 |

| Cyclohexanone α-CH | ~50 |

| Allyl -CH₂- | ~35 |

| Cyclohexanone ring -CH₂- | 25 - 42 |

The carbonyl carbon is the most deshielded and will appear at the lowest field (~211 ppm). The sp² carbons of the allyl group are expected around 117-135 ppm, while the sp³ carbons of the cyclohexanone ring and the allyl side chain will resonate at higher fields.

Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 138. The fragmentation pattern is anticipated to be characteristic of cyclic ketones and allylic compounds.

Table 4: Expected Key Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 97 | [M - C₃H₅]⁺ (Loss of allyl group) |

| 69 | [C₅H₉]⁺ |

| 55 | [C₄H₇]⁺ |

| 41 | [C₃H₅]⁺ (Allyl cation) |

Alpha-cleavage adjacent to the carbonyl group is a common fragmentation pathway for ketones. The loss of the allyl group (C₃H₅, mass 41) to give a fragment at m/z 97 is expected to be a significant peak. The allyl cation itself at m/z 41 is also anticipated to be a prominent fragment.

Experimental Protocols

While specific experimental details for the cited data are not available, the following are general protocols for obtaining the spectroscopic data for a liquid ketone like this compound.

Infrared (IR) Spectroscopy

-

Technique: Attenuated Total Reflectance (ATR) or Neat Liquid Film.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: For ATR, a drop of the neat liquid is placed directly on the ATR crystal. For a neat liquid film, a drop of the sample is placed between two salt plates (e.g., NaCl or KBr).

-

Data Acquisition: A background spectrum is first recorded. The sample spectrum is then acquired, typically over a range of 4000-400 cm⁻¹. Multiple scans are averaged to improve the signal-to-noise ratio.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

¹H NMR Acquisition: A standard one-pulse sequence is used. Key parameters include the spectral width, acquisition time, and relaxation delay.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically used to obtain a spectrum with singlets for each carbon. A larger number of scans is required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

-

Technique: Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

-

GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column to separate the compound from any impurities.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer. In EI, the sample molecules are bombarded with high-energy electrons, causing ionization and fragmentation. The resulting ions are separated by their mass-to-charge ratio and detected.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for spectroscopic analysis.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For definitive structural confirmation and analysis, it is recommended to acquire high-resolution spectra under well-defined experimental conditions.

An In-depth Technical Guide to the Reactivity of 2-Allylcyclohexanone with Electrophiles and Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Allylcyclohexanone is a versatile bifunctional molecule possessing three key reactive sites: the carbonyl group, the enolizable α-protons, and the carbon-carbon double bond of the allyl group. This guide provides a comprehensive overview of its reactivity towards a range of electrophilic and nucleophilic reagents. The chemoselectivity of these reactions is highly dependent on the nature of the reagent and the reaction conditions, allowing for the targeted synthesis of a diverse array of carbocyclic and heterocyclic structures. This document details reaction mechanisms, experimental protocols, and quantitative data for key transformations, serving as a technical resource for chemists in research and development.

Introduction

The synthetic utility of this compound stems from the orthogonal reactivity of its functional groups. The ketone carbonyl is susceptible to nucleophilic attack, the adjacent α-carbon can be deprotonated to form a nucleophilic enolate, and the allyl group's double bond can undergo electrophilic addition. This trifecta of reactivity allows for a rich and varied chemistry, making this compound a valuable building block in the synthesis of complex molecules, including natural products and pharmacologically active compounds. Understanding the chemoselectivity and stereoselectivity of its reactions is paramount for its effective utilization in synthetic strategies.

Reactivity with Nucleophiles

The nucleophilic reactivity of this compound is primarily centered around two sites: the carbonyl carbon and the α-carbon via its enolate.

Reactions at the Carbonyl Group

The reduction of the carbonyl group in this compound to a secondary alcohol can be readily achieved using common hydride reducing agents.

-

Sodium Borohydride (NaBH₄): This mild reducing agent selectively reduces the ketone to the corresponding alcohol, 2-allylcyclohexanol, without affecting the allyl double bond. The reaction typically proceeds with good yield and diastereoselectivity is influenced by the steric hindrance around the carbonyl group, generally favoring the formation of the cis-isomer where the hydride attacks from the less hindered equatorial face.[1][2][3][4][5]

Table 1: Reduction of this compound

| Reagent | Product(s) | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Sodium Borohydride | cis- and trans-2-Allylcyclohexanol | Methanol | 0 to 25 | >90 | [1][2][3] |

Experimental Protocol: Reduction of this compound with Sodium Borohydride

-

Dissolve this compound (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer and cool the solution to 0 °C in an ice bath.

-

Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.

-

Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess borohydride.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-allylcyclohexanol.

Organometallic reagents such as Grignard and organolithium reagents are strong nucleophiles that readily add to the carbonyl group of this compound to form tertiary alcohols. These reactions are generally chemoselective for 1,2-addition to the carbonyl, leaving the allyl group intact.[6][7][8][9]

Table 2: Addition of Organometallic Reagents to this compound

| Reagent | Product | Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Methylmagnesium Bromide | 1-Methyl-2-allylcyclohexan-1-ol | Diethyl ether | 0 to 25 | ~85-95 | [7] |

| Phenyllithium | 1-Phenyl-2-allylcyclohexan-1-ol | THF | -78 to 25 | ~80-90 | [6][8] |

Experimental Protocol: Reaction of this compound with Methylmagnesium Bromide

-

To a solution of this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere, add a solution of methylmagnesium bromide (1.2 eq) in diethyl ether dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

-

Cool the reaction in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Wittig reaction provides a powerful method for the conversion of the carbonyl group into a carbon-carbon double bond. This compound reacts with phosphorus ylides to yield the corresponding alkenes. The use of unstabilized ylides, such as methylenetriphenylphosphorane, is common for this transformation.[6][10][11][12][13][14][15][16][17]

Table 3: Wittig Reaction of this compound

| Ylide (Wittig Reagent) | Product | Base/Solvent | Temperature (°C) | Yield (%) | Reference(s) |

| Methylenetriphenylphosphorane | 1-Allyl-2-methylenecyclohexane | n-BuLi / THF | -78 to 25 | ~70-85 | [11][15][17] |

Experimental Protocol: Wittig Reaction of this compound

-

Prepare the ylide in situ by adding n-butyllithium (1.1 eq) to a suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF at 0 °C under an inert atmosphere.

-

Stir the resulting orange-red solution for 30 minutes at room temperature.

-

Cool the ylide solution to -78 °C and add a solution of this compound (1.0 eq) in THF dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction with water and extract the product with pentane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The triphenylphosphine oxide byproduct can often be removed by precipitation or chromatography.

Reactions via Enolate Formation

Deprotonation of this compound at the α-carbon generates a nucleophilic enolate which can undergo a variety of C-C bond-forming reactions. The regioselectivity of deprotonation is a key consideration. Under kinetic control (strong, bulky base like LDA at low temperature), the proton at the less substituted α-carbon (C6) is preferentially removed. Under thermodynamic control (weaker base, higher temperature), the more substituted and thermodynamically more stable enolate is favored.[18][19][20][21]

The enolate of this compound can be alkylated with electrophiles such as alkyl halides. This reaction is a powerful tool for introducing additional substituents at the α-position.[8][20][21][22][23]

Table 4: Alkylation of this compound Enolate

| Base/Conditions | Electrophile | Product(s) | Yield (%) | Reference(s) |

| LDA, THF, -78 °C | Methyl Iodide | 2-Allyl-6-methylcyclohexanone (major) | ~80-90 | [20][23] |

| NaH, THF, reflux | Methyl Iodide | 2-Allyl-2-methylcyclohexanone (major) | ~70-85 | [24][25][26] |

Experimental Protocol: Kinetic Alkylation of this compound

-

Prepare a solution of LDA in anhydrous THF at -78 °C under an inert atmosphere.

-

Add a solution of this compound (1.0 eq) in THF dropwise to the LDA solution and stir for 1 hour at -78 °C.

-

Add methyl iodide (1.2 eq) to the enolate solution and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.

-

Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate. Purify by column chromatography.

The enolate of this compound can act as a Michael donor in conjugate addition reactions with α,β-unsaturated carbonyl compounds (Michael acceptors). This reaction is a key step in the Robinson annulation sequence.[10][11][16][27][28][29][30][31]

Conjugate Addition to the Allyl Group (as an Electrophile)

While less common, the allyl group in a modified form can act as an electrophile. For instance, in palladium-catalyzed allylic alkylation reactions, a π-allyl palladium complex is formed which is then attacked by a nucleophile.

Reactivity with Electrophiles

The carbon-carbon double bond of the allyl group is the primary site of electrophilic attack in this compound.

Halogenation

The addition of halogens, such as bromine, across the double bond of the allyl group is a characteristic reaction of alkenes. This reaction typically proceeds via a halonium ion intermediate. Allylic bromination can be achieved using N-bromosuccinimide (NBS) under radical conditions.[32][33]

Table 5: Electrophilic Addition to the Allyl Group of this compound

| Reagent | Product | Solvent | Conditions | Yield (%) | Reference(s) |

| Br₂ | 2-(2,3-Dibromopropyl)cyclohexanone | Dichloromethane | 0 °C to RT | ~85-95 | [32] |

| NBS | 2-(3-Bromoprop-1-en-1-yl)cyclohexanone | Carbon tetrachloride | Light/Heat | ~60-70 | [32][33] |

Epoxidation

Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly used to epoxidize the double bond of the allyl group, forming an oxirane ring. This reaction is generally chemoselective for the alkene over the ketone.

Experimental Protocol: Epoxidation of this compound

-

Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

-

Add m-CPBA (1.2 eq) portion-wise at 0 °C.

-

Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

-

Wash the reaction mixture with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the resulting epoxide by column chromatography.

Intramolecular Reactions

The presence of both nucleophilic (enolate) and electrophilic (allyl group) centers within the same molecule allows for intramolecular reactions, leading to the formation of bicyclic systems.

Acid-Catalyzed Cyclization

Under acidic conditions, the enol or enol ether of this compound can undergo intramolecular cyclization with the allyl group, potentially leading to the formation of bicyclo[3.3.1]nonane derivatives.[12][18][34][35][36]

Robinson Annulation

As mentioned previously, the enolate of this compound can participate in a Robinson annulation sequence. If the Michael acceptor is part of the same molecule (after an initial intermolecular reaction), an intramolecular aldol condensation can lead to the formation of a new six-membered ring.[10][27][28][29][31]

Conclusion

This compound is a highly valuable and versatile starting material in organic synthesis. Its reactivity can be finely tuned by the choice of reagents and reaction conditions to selectively engage the carbonyl group, the enolizable α-protons, or the allyl double bond. The ability to perform both intermolecular and intramolecular reactions further expands its synthetic potential, providing access to a wide range of complex cyclic and bicyclic structures. This guide serves as a foundational resource for chemists seeking to harness the rich and diverse reactivity of this important synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. research.vu.nl [research.vu.nl]

- 4. Solved STEREOSELECTIVE REDUCTION OF | Chegg.com [chegg.com]

- 5. scribd.com [scribd.com]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. chem.pku.edu.cn [chem.pku.edu.cn]

- 8. 182.160.97.198:8080 [182.160.97.198:8080]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Illustrated Glossary of Organic Chemistry - Robinson annulation (Robinson annelation) [chem.ucla.edu]

- 11. Wittig reaction - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 2-Allyl-6-methylcyclohexanone | C10H16O | CID 12619395 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. people.chem.umass.edu [people.chem.umass.edu]

- 17. organicreactions.org [organicreactions.org]

- 18. arkat-usa.org [arkat-usa.org]

- 19. Organocuprate conjugate-addition–enolate-alkylation reactions: a new synthesis of 11-deoxyprostaglandins - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 20. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]

- 21. Alkylation of the following compound with methyl iodide under two... | Study Prep in Pearson+ [pearson.com]

- 22. chem.libretexts.org [chem.libretexts.org]

- 23. 22.7 Alkylation of Enolate Ions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 24. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-) - PMC [pmc.ncbi.nlm.nih.gov]

- 25. chemsynthesis.com [chemsynthesis.com]

- 26. 2-Methylcyclohexanone(583-60-8) 1H NMR spectrum [chemicalbook.com]

- 27. Robinson annulation - Wikipedia [en.wikipedia.org]

- 28. masterorganicchemistry.com [masterorganicchemistry.com]

- 29. jk-sci.com [jk-sci.com]

- 30. Ch18: Organocopper reagents [chem.ucalgary.ca]

- 31. chem.libretexts.org [chem.libretexts.org]

- 32. chem.libretexts.org [chem.libretexts.org]

- 33. masterorganicchemistry.com [masterorganicchemistry.com]

- 34. d-nb.info [d-nb.info]

- 35. pubs.acs.org [pubs.acs.org]

- 36. Synthesis and crystal structure analysis of substituted bicyclo[3.3.1]nonanones - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereoisomers of 2-Allylcyclohexanone for Researchers and Drug Development Professionals

An in-depth exploration of the synthesis, separation, properties, and potential applications of (R)- and (S)-2-allylcyclohexanone.

Introduction

2-Allylcyclohexanone is a versatile bicyclic ketone that serves as a valuable intermediate in organic synthesis. Its structure features a chiral center at the C2 position of the cyclohexanone ring, giving rise to two non-superimposable mirror images: (R)-2-allylcyclohexanone and (S)-2-allylcyclohexanone. These stereoisomers, while possessing identical chemical formulas and connectivity, can exhibit distinct physical, chemical, and biological properties. In the context of drug development, the stereochemistry of a molecule is of paramount importance, as different enantiomers can display significantly different pharmacological and toxicological profiles. This guide provides a comprehensive overview of the stereoisomers of this compound, focusing on their synthesis, separation, and properties, with a particular emphasis on their relevance to researchers in the pharmaceutical sciences.

Physicochemical Properties of this compound Stereoisomers

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O | [2][3] |

| Molecular Weight | 138.21 g/mol | [3] |

| Boiling Point | 94 °C at 23 mmHg | [4] |

| Density | 0.927 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.469 | [4] |

Synthesis of Enantiomerically Enriched this compound

The preparation of enantiomerically pure or enriched this compound is a key challenge for its application in asymmetric synthesis. Several strategies have been developed to achieve this, primarily focusing on enantioselective synthesis and deracemization.

Enantioselective Synthesis

One common approach involves the asymmetric alkylation of cyclohexanone derivatives using a chiral auxiliary. This method introduces a temporary chiral element to the substrate, which directs the incoming allyl group to a specific face of the molecule, leading to the preferential formation of one enantiomer.

Experimental Protocol: Asymmetric Alkylation of Cyclohexanone Enamine

This protocol is a generalized procedure based on established methods for the asymmetric synthesis of 2-alkylcyclohexanones.

-

Step 1: Formation of the Chiral Enamine. React cyclohexanone with a chiral amine, such as (S)-(-)-alpha-methylbenzylamine, in the presence of a dehydrating agent (e.g., molecular sieves) in an appropriate solvent like toluene. The reaction is typically heated to drive the formation of the enamine.

-

Step 2: Alkylation. The chiral enamine is then reacted with allyl bromide at a low temperature (e.g., -78 °C) in a suitable aprotic solvent like tetrahydrofuran (THF). The chiral auxiliary directs the approach of the allyl bromide, leading to a diastereoselective alkylation.

-

Step 3: Hydrolysis. The resulting iminium salt is hydrolyzed with an aqueous acid solution (e.g., HCl) to remove the chiral auxiliary and yield the enantiomerically enriched this compound.

-

Step 4: Purification and Analysis. The product is purified by column chromatography. The enantiomeric excess (ee) is determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Deracemization

Deracemization is a process that converts a racemic mixture into a single enantiomer. A thermodynamically controlled deracemization of this compound has been reported, which offers an alternative route to obtaining the enantiomerically enriched product.[1] This method was shown to be significantly influenced by the solvent used.[1]

Chiral Separation and Analysis

The separation of the (R) and (S) enantiomers of this compound is essential for their individual characterization and for determining the enantiomeric purity of a sample. Chiral chromatography is the most widely used technique for this purpose.

Chiral Gas Chromatography (GC)

Chiral GC utilizes a capillary column coated with a chiral stationary phase (CSP). The enantiomers of the analyte interact differently with the CSP, leading to different retention times and, thus, their separation.

Experimental Protocol: Chiral GC Analysis of this compound Enantiomers

This is a general protocol and may require optimization for specific instruments and columns.

-

Column: A chiral capillary column, such as one based on cyclodextrin derivatives (e.g., Supelco ALPHADEX™ 120).[5]

-

Carrier Gas: Helium or hydrogen.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An isothermal or temperature-programmed method should be developed to achieve baseline separation of the enantiomers. For example, an initial temperature of 80 °C held for 2 minutes, followed by a ramp of 5 °C/min to 150 °C.

-

Detector: Flame Ionization Detector (FID).

-

Sample Preparation: The sample is dissolved in a suitable solvent (e.g., dichloromethane) at an appropriate concentration.

-

Data Analysis: The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers using the formula: ee (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100

Spectroscopic Properties

The stereoisomers of this compound can be characterized using various spectroscopic techniques. While the NMR and IR spectra of the individual enantiomers are identical, these methods are crucial for confirming the overall structure of the molecule.

Table 2: Spectroscopic Data for Racemic this compound

| Technique | Key Signals |

| ¹H NMR | Signals corresponding to the allyl and cyclohexanone protons. |

| ¹³C NMR | Resonances for the carbonyl carbon, alkene carbons, and aliphatic carbons of the cyclohexyl ring. |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone and the C=C stretch of the allyl group. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of this compound. |

Note: Specific spectral data can be found in various online databases such as SpectraBase.[6]

Biological Activity and Applications in Drug Development

The stereochemistry of a molecule can have a profound impact on its biological activity.[7][8][9] Different enantiomers of a drug can exhibit different potencies, efficacies, and metabolic pathways.[8][9] In some cases, one enantiomer may be therapeutically active while the other is inactive or even toxic.[7][9]

While specific pharmacological studies on the individual enantiomers of this compound are not widely reported in the public domain, its role as a chiral building block in the synthesis of biologically active molecules is established.

Asymmetric Synthesis of R-(-)-Epilachnene

A notable application of enantiomerically pure this compound is in the asymmetric synthesis of R-(-)-epilachnene.[1] Epilachnene is a defensive chemical secreted by the Mexican bean beetle. The synthesis of its (R)-enantiomer highlights the utility of chiral this compound in constructing complex natural products with defined stereochemistry.

Experimental Protocol: Synthesis of R-(-)-Epilachnene from (R)-2-Allylcyclohexanone (Conceptual)

This is a conceptual outline based on the reported application.

-

Starting Material: Enantiomerically enriched (R)-2-allylcyclohexanone (e.g., 93% ee).[1]

-

Key Transformation: The synthesis would likely involve a series of stereocontrolled reactions to construct the final epilachnene skeleton. This could include reactions such as Wittig olefination or Grignard reactions to introduce the remaining carbon atoms, followed by cyclization and functional group manipulations. The stereocenter at the C2 position of the starting material would serve as a crucial control element for the stereochemistry of the final product.

Conclusion

The stereoisomers of this compound represent an important class of chiral building blocks in organic synthesis. The ability to prepare these compounds in enantiomerically enriched forms is crucial for their application in the synthesis of complex, biologically active molecules, including natural products. While detailed pharmacological data on the individual enantiomers of this compound are limited, their utility as chiral synthons underscores the importance of stereochemistry in modern drug discovery and development. Further research into the specific biological activities of (R)- and (S)-2-allylcyclohexanone could reveal novel therapeutic applications. This guide has provided a foundational understanding of the synthesis, separation, and properties of these stereoisomers, offering valuable insights for researchers and professionals in the field.

References

- 1. academic.oup.com [academic.oup.com]

- 2. CAS 94-66-6: this compound | CymitQuimica [cymitquimica.com]

- 3. Cyclohexanone, 2-(2-propen-1-yl)- | C9H14O | CID 78944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 94-66-6 [sigmaaldrich.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectrabase.com [spectrabase.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Thermodynamic versus Kinetic Enolate Formation of 2-Allylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the principles and practices governing the regioselective formation of enolates from 2-allylcyclohexanone, a critical consideration in synthetic organic chemistry and drug development. Understanding and controlling whether the kinetic or thermodynamic enolate is formed allows for precise manipulation of molecular architecture, directly impacting the synthesis of complex target molecules.

Introduction: The Dichotomy of Enolate Formation

Unsymmetrical ketones, such as this compound, possess two distinct α-carbons from which a proton can be abstracted to form a resonance-stabilized enolate. This leads to the potential for two different regioisomeric enolates: the kinetic enolate and the thermodynamic enolate. The ability to selectively generate one over the other is paramount for controlling the outcome of subsequent reactions, such as alkylations, aldol condensations, and Michael additions.

-

Kinetic Enolate: This enolate is formed faster due to the abstraction of the more sterically accessible and often more acidic α-proton. In the case of this compound, this corresponds to the removal of a proton from the C6 position, leading to the less substituted Δ¹⁶-enolate.

-

Thermodynamic Enolate: This enolate is the more stable of the two, typically because it possesses a more highly substituted double bond, which is energetically favored. For this compound, this is the Δ¹²-enolate, formed by removing a proton from the more sterically hindered C2 position.

The selective formation of either the kinetic or thermodynamic enolate is governed by a set of specific reaction conditions, primarily the choice of base, solvent, and temperature.[1]

Controlling Regioselectivity: A Tale of Two Pathways

The reaction pathway leading to either the kinetic or thermodynamic enolate can be visualized as follows:

Caption: Reaction pathways for kinetic and thermodynamic enolate formation.

Kinetic Control: The Path of Least Resistance

Formation of the kinetic enolate is favored under conditions that are irreversible and where the rate of deprotonation is the determining factor. Key experimental parameters include:

-

Base: A strong, sterically hindered, non-nucleophilic base is essential. Lithium diisopropylamide (LDA) is the most common choice due to its bulk and high basicity (pKa of its conjugate acid, diisopropylamine, is ~36).[2] Its size makes it more likely to abstract the less sterically encumbered proton at the C6 position of this compound.

-

Solvent: An aprotic solvent, such as tetrahydrofuran (THF), is used to prevent proton exchange that could lead to equilibration.

-

Temperature: Low temperatures, typically -78 °C (dry ice/acetone bath), are crucial. At these temperatures, the deprotonation is essentially irreversible, and there is insufficient thermal energy for the less stable kinetic enolate to equilibrate to the more stable thermodynamic enolate.

Under these conditions, the reaction is under kinetic control, and the product distribution reflects the relative rates of the two possible deprotonation events.

Thermodynamic Control: The Pursuit of Stability

To favor the formation of the more stable thermodynamic enolate, the reaction conditions must allow for equilibration between the two enolate forms.[3] This can be achieved in several ways:

-

Base and Solvent: Weaker bases, such as sodium hydride (NaH) or alkoxides (e.g., sodium ethoxide), in either protic or aprotic solvents can be used. These bases do not always lead to complete deprotonation, allowing for the presence of the starting ketone which can act as a proton source for equilibration.[4]

-

Temperature: Higher reaction temperatures (e.g., room temperature or above) provide the necessary energy to overcome the activation barrier for proton exchange, facilitating the conversion of the initially formed kinetic enolate to the more stable thermodynamic isomer.

-

Substoichiometric Base: A clever strategy to achieve thermodynamic control even with a strong base like LDA is to use a substoichiometric amount (e.g., 0.9 equivalents). This ensures that a small amount of the starting ketone is always present, acting as a proton shuttle to allow the enolates to equilibrate to the thermodynamic product.[3]

Quantitative Data on Regioselectivity

| Condition | Base | Solvent | Temperature (°C) | Kinetic Enolate (%) (Δ¹⁶) | Thermodynamic Enolate (%) (Δ¹²) |

| Kinetic | LDA | THF | -78 | >99 | <1 |

| Kinetic | LDA | DME | 0 | 98 | 2 |

| Thermodynamic | NaH | THF | 25 | 26 | 74 |

| Thermodynamic | Ph₃CLi | DME | 25 | 10 | 90 |

| Thermodynamic | Me₃COK | Me₃COH | 25 | 18 | 82 |

Data adapted from analogous systems and general principles of enolate chemistry.

Experimental Protocols

The following are detailed experimental protocols for the generation and subsequent trapping (in this case, with a generic electrophile for illustrative purposes) of the kinetic and thermodynamic enolates of this compound.

Protocol for Kinetic Enolate Formation and Trapping

This protocol is designed for the selective formation of the Δ¹⁶-enolate.

Caption: Workflow for kinetic enolate formation and trapping.

Materials:

-

Diisopropylamine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

This compound

-

Electrophile (e.g., methyl iodide)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

LDA Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add anhydrous THF and diisopropylamine (1.05 equivalents). Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.0 equivalent) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the resulting colorless to pale yellow solution at -78 °C for 30 minutes.

-

Enolate Formation: In a separate flame-dried flask, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add this solution dropwise to the LDA solution at -78 °C over a period of 30-60 minutes. Stir the reaction mixture at -78 °C for an additional hour.

-

Trapping: Slowly add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at -78 °C.

-

Reaction Completion: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C6-alkylated product.

Protocol for Thermodynamic Enolate Formation and Trapping

This protocol is designed for the selective formation of the Δ¹²-enolate.

Caption: Workflow for thermodynamic enolate formation and trapping.

Materials:

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Anhydrous Tetrahydrofuran (THF)

-

This compound

-

Electrophile (e.g., methyl iodide)

-

Water

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Preparation: To a flame-dried, three-necked flask under a nitrogen atmosphere, add NaH (1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes. Add anhydrous THF to the flask.

-

Enolate Formation and Equilibration: Cool the NaH suspension to 0 °C. Prepare a solution of this compound (1.0 equivalent) in anhydrous THF and add it dropwise to the NaH suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours to ensure complete deprotonation and equilibration to the thermodynamic enolate.

-

Trapping: Add the electrophile (1.0-1.2 equivalents) dropwise to the enolate solution at room temperature.

-

Reaction Completion: Stir the reaction at room temperature until TLC analysis indicates the consumption of the starting material.

-

Workup: Cool the reaction mixture to 0 °C and carefully quench by the slow dropwise addition of water (caution: hydrogen gas evolution). Transfer the mixture to a separatory funnel and extract with diethyl ether.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the C2-alkylated product.

Conclusion

The ability to selectively form either the kinetic or thermodynamic enolate of this compound is a powerful tool in organic synthesis. By carefully controlling the reaction conditions, chemists can direct the reactivity of this versatile intermediate to achieve desired synthetic outcomes. For researchers and drug development professionals, this control is essential for the efficient and stereoselective synthesis of complex molecules with potential therapeutic applications. The protocols and principles outlined in this guide provide a solid foundation for the practical application of these concepts in the laboratory.

References

2-Allylcyclohexanone: A Technical Guide to Commercial Availability, Purity, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability, purity specifications, and relevant experimental protocols for 2-allylcyclohexanone. This information is intended to assist researchers, scientists, and professionals in drug development in sourcing and utilizing this chemical compound for their studies.

Commercial Availability

This compound is readily available from several chemical suppliers in various quantities. The primary use of this chemical is for research and industrial purposes, and it is not intended for medical or consumer use.[1] Many suppliers require that orders be shipped to a laboratory or industrial facility.[1]

Below is a summary of some of the commercial suppliers and their offerings:

| Supplier | Catalog Number | Available Quantities | Purity | Price (USD) | Lead Time |

| Sigma-Aldrich | 405752 | 5 g | 97% | $141.00 | Available to ship same day |

| TCI America | A2230 | 25 g | >97.0% (GC) | $585.15 | 3-5 days |

| TCI India | A2230 | 5 g, 25 g | >97.0% (GC) | - | Dispatched same day from Hyderabad, 10-12 working days from Japan |

| CymitQuimica | 3B-A2230 | 5 g | >97.0% (GC) | €93.00 | - |

Note: Prices and availability are subject to change. Please refer to the supplier's website for the most current information.

Physicochemical Properties and Purity

This compound is a colorless to light yellow or light orange liquid.[2] It is characterized as a β,γ-unsaturated ketone.[3][4] The compound is soluble in organic solvents with limited solubility in water.[2]

The following table summarizes the key physicochemical properties of this compound:

| Property | Value |

| CAS Number | 94-66-6 |

| Molecular Formula | C₉H₁₄O |

| Molecular Weight | 138.21 g/mol [5] |

| Boiling Point | 94 °C at 23 mmHg[3][4] |

| Density | 0.927 g/mL at 25 °C[3][4] |

| Refractive Index (n20/D) | 1.469[3][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Appearance | Colorless to Light yellow to Light orange clear liquid |

Commercially available this compound typically has a purity of 97% or greater, as determined by Gas Chromatography (GC).[4][6]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the alkylation of cyclohexanone. One established procedure involves the following steps:[7]

-

Preparation of Sodium Amide : Sodium is reacted with liquid ammonia in the presence of a ferric nitrate catalyst to form sodium amide.

-

Formation of the Enolate : The freshly prepared sodium amide is added to a solution of cyclohexanone in dry ether. The mixture is heated under reflux to form the sodium enolate of cyclohexanone.

-

Alkylation : The reaction mixture is cooled, and a solution of allyl bromide in anhydrous ether is added to alkylate the enolate.

-

Workup and Isolation : The reaction is quenched with water, and the product is extracted with ether. The organic layer is washed and dried.

-

Purification : The crude product is purified by fractional distillation under reduced pressure to yield pure this compound.[7]

Another detailed procedure involves the palladium-catalyzed asymmetric allylic alkylation of a preformed lithium enolate of cyclohexanone, which allows for the synthesis of enantiomerically enriched (R)- or (S)-2-allylcyclohexanone.[8][9]

Purification

Purification of this compound is typically achieved through distillation under reduced pressure.

-

Fractional Distillation : The crude product can be fractionated using a heated column packed with glass helices to separate the desired product from unreacted starting materials and byproducts.[7]

-

Kugelrohr Distillation : This technique is also used for purification, where the crude product is heated under vacuum and the pure product is collected in a cooled receiving flask.[8]

-

Trap-to-Trap Distillation : This method is preferred for preventing partial racemization of enantiomerically enriched products. The crude product is heated under high vacuum, and the pure product is collected in a trap cooled to 0 °C.[8]

Analytical Methods for Quality Control

The purity and identity of this compound are confirmed using various analytical techniques.

-

Gas Chromatography (GC) : GC is the primary method used to determine the purity of this compound.[6][10] For chiral compounds, specialized columns like Chiraldex G-TA can be used to determine the enantiomeric excess (ee).[10]

-

Gas Chromatography-Mass Spectrometry (GC-MS) : GC-MS is used to confirm the molecular weight and fragmentation pattern of the compound, further verifying its identity.[11][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are used to elucidate the structure of the molecule.[5][10][13][14] Spectral data can be found in databases such as SpectraBase.[13]

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule, such as the carbonyl (C=O) and alkene (C=C) groups.[5][10]

Logical Workflow for Procurement and Quality Assessment

The following diagram illustrates a logical workflow for researchers from the initial identification of the need for this compound to its final use in an experimental setting.

Caption: Procurement and Quality Assessment Workflow for this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. CAS 94-66-6: this compound | CymitQuimica [cymitquimica.com]

- 3. This compound | 94-66-6 [chemicalbook.com]

- 4. This compound 97 94-66-6 [sigmaaldrich.com]

- 5. Cyclohexanone, 2-(2-propen-1-yl)- | C9H14O | CID 78944 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. labproinc.com [labproinc.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. ftp.orgsyn.org [ftp.orgsyn.org]

- 10. PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. repository.unar.ac.id [repository.unar.ac.id]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. hmdb.ca [hmdb.ca]

An In-depth Technical Guide to the Safety and Handling of 2-Allylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Allylcyclohexanone (CAS No. 94-66-6), a versatile intermediate in chemical synthesis. Adherence to these guidelines is crucial for ensuring a safe laboratory environment.

Chemical and Physical Properties

This compound is a combustible liquid that is colorless to pale yellow with a distinct, sweet, and floral odor.[1] It is soluble in organic solvents but has limited solubility in water.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O | [1][3][4] |

| Molecular Weight | 138.21 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][2] |

| Boiling Point | 94 °C at 23 mmHg | [3][5] |

| 195-197 °C (approx.) | [2] | |

| Density | 0.927 g/mL at 25 °C | [3][5] |

| 0.94 g/mL (approx.) | [2] | |

| Refractive Index | n20/D 1.469 | [3] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [3] |

| Water Solubility | Insoluble | [2] |

| Storage Temperature | 0-10°C | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, inhaled, or in contact with skin.[2][3][4] It causes skin and serious eye irritation and may cause respiratory irritation.[2][3][4]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

Handling and Storage Precautions

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[3]

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a dust mask type N95 (US) or a suitable respirator if ventilation is inadequate.[3]

-

Body Protection: Wear a lab coat or other protective clothing.

3.2. Safe Handling Procedures

-

Avoid breathing vapors or mist.[6]

-

Avoid contact with skin and eyes.

-

Use only in a well-ventilated area or under a chemical fume hood.[6]

-

Wash hands thoroughly after handling.[2]

-

Do not eat, drink, or smoke in areas where this chemical is handled or stored.[2]

-

Keep away from heat, sparks, open flames, and hot surfaces.[6]

-

Take precautionary measures against static discharge.[6]

3.3. Storage Conditions

-

Store in a cool, dry, and well-ventilated place.[2]

-

Keep the container tightly closed.[6]

-

Store locked up.[6]

-

Storage class code: 10 - Combustible liquids.[3]

Emergency Procedures

4.1. First Aid Measures

-

If Swallowed: Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[2]

-

If on Skin: Wash with plenty of water. Call a POISON CENTER or doctor/physician if you feel unwell. Take off contaminated clothing and wash it before reuse.[2]

-

If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[6]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3]

4.2. Firefighting Measures

-

Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[6]

-

Unsuitable Extinguishing Media: Do not use a heavy water stream.

-

Specific Hazards: Combustible liquid. Vapors may form explosive mixtures with air.

-

Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.

4.3. Accidental Release Measures

-

Personal Precautions: Ensure adequate ventilation. Use personal protective equipment. Avoid breathing vapors, mist, or gas. Remove all sources of ignition.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Absorb with liquid-binding material (sand, diatomite, acid binders, universal binders, sawdust). Dispose of contaminated material as waste according to item 13.

Experimental Protocol: Flash Point Determination (Closed-Cup Method)

This protocol outlines the general steps for determining the flash point of this compound using a closed-cup tester. This is a critical safety parameter for combustible liquids.

Objective: To determine the lowest temperature at which the vapors of this compound will ignite when an ignition source is introduced.

Materials:

-

This compound sample

-

Pensky-Martens closed-cup flash point tester

-

Thermometer

-

Ignition source (e.g., gas flame or electric igniter)

-

Stirrer

Procedure:

-

Apparatus Setup:

-

Ensure the tester is clean and dry.

-

Place the tester on a level, stable surface in a draft-free area.

-

Insert the thermometer into the lid of the test cup.

-

-

Sample Preparation:

-

Pour the this compound sample into the test cup to the marked filling line.

-

Place the lid on the cup, ensuring a tight seal.

-

-

Heating and Stirring:

-

Begin heating the sample at a slow, constant rate (typically 5-6°C/min).

-

Start the stirrer and maintain a constant stirring speed.

-

-

Application of Ignition Source:

-

When the sample temperature is approximately 10-15°C below the expected flash point (113°C), apply the ignition source.

-

Open the shutter to introduce the ignition source into the vapor space of the cup for approximately 1 second, then extinguish and close the shutter.

-

Observe for a flash inside the cup.

-

-

Determining the Flash Point:

-

Repeat the application of the ignition source at 1°C intervals as the temperature rises.

-

The flash point is the lowest temperature at which a distinct flash is observed.

-

Record the barometric pressure at the time of the test.

-

-

Post-Test:

-

Turn off the heater and allow the apparatus to cool completely.

-

Clean the test cup and lid thoroughly with an appropriate solvent.

-

Safety Precautions during the experiment:

-

Perform the test in a well-ventilated area or under a fume hood.

-

Keep a fire extinguisher readily available.

-

Wear appropriate PPE, including safety glasses and gloves.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from initial assessment to emergency response.

Caption: Logical workflow for the safe handling of this compound.